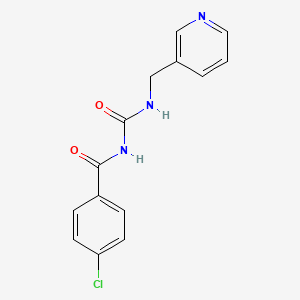

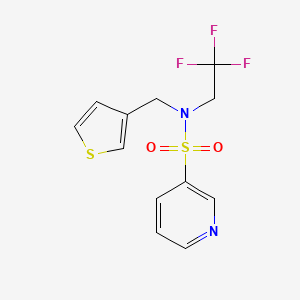

![molecular formula C16H11FN4OS2 B2745468 N-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide CAS No. 862974-57-0](/img/structure/B2745468.png)

N-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide” is a complex organic compound containing a fluorobenzothiazole moiety . Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a benzothiazole ring, which is a type of aromatic heterocycle, and a fluorine atom attached to the benzothiazole ring. The compound also contains an acetamide group, which consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

- Synthesis and Antimicrobial Activity : A study by Anuse et al. (2019) explored the synthesis of substituted N-(benzo[d]thiazol-2-yl) derivatives, focusing on their antimicrobial properties. These compounds demonstrated good to moderate activity against selected bacterial and fungal strains, including activity against Methicillin-resistant Staphylococcus aureus (MRSA), a resistance Gram-positive bacteria. This suggests potential applications in addressing antimicrobial resistance (Anuse et al., 2019).

Antitumor and Anticancer Applications

- Evaluation of Antitumor Activity : Yurttaş et al. (2015) synthesized various N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings. These compounds were tested for their potential antitumor activity in vitro against human tumor cell lines derived from nine neoplastic diseases. Some compounds displayed considerable anticancer activity against certain cancer cell lines (Yurttaş et al., 2015).

- Antitumor Benzothiazoles : Hutchinson et al. (2001) synthesized a series of fluorinated 2-(4-aminophenyl)benzothiazoles. These compounds exhibited potent cytotoxicity against certain human breast and prostate cancer cell lines, highlighting their potential as antitumor agents (Hutchinson et al., 2001).

Biological Activities

- Urease Inhibition and Antibacterial Activity : Gull et al. (2016) synthesized a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides and evaluated their biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition. The study revealed significant urease inhibition activity, indicating potential applications in biomedical research (Gull et al., 2016).

Anticonvulsant Activities

- Anticonvulsant Properties : Kohn et al. (1993) investigated alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, which showed outstanding activity in the maximal electroshock-induced seizure test in mice. These findings suggest potential applications in developing new anticonvulsant medications (Kohn et al., 1993).

Anti-Inflammatory Applications

- Anti-Inflammatory Agents : A study by Radwan et al. (2009) focused on the synthesis of C5-substituted benzo[b]thiophenes, which exhibited potent anti-inflammatory activity. This research indicates possible applications of benzothiazole derivatives in treating inflammatory conditions (Radwan et al., 2009).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is the Cyclooxygenase (COX) enzymes , specifically COX-1 . COX enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

The compound interacts with its target, the COX-1 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1, it prevents the production of prostaglandins from arachidonic acid. Prostaglandins are involved in various physiological processes, including inflammation, pain perception, and fever generation. Therefore, the inhibition of this pathway can lead to a reduction in these responses.

Result of Action

The primary result of the compound’s action is a reduction in inflammation . By inhibiting COX-1 and subsequently reducing prostaglandin production, the compound can decrease the inflammatory response. This could potentially be beneficial in conditions characterized by excessive inflammation.

Eigenschaften

IUPAC Name |

N-[2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN4OS2/c1-8(22)18-9-5-6-11-13(7-9)24-15(19-11)21-16-20-14-10(17)3-2-4-12(14)23-16/h2-7H,1H3,(H,18,22)(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXOGGRFYCSLED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

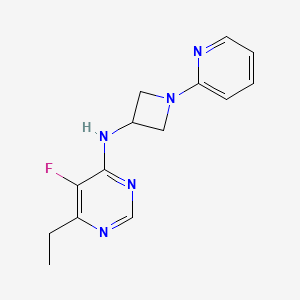

![N-(3-methoxybenzyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2745385.png)

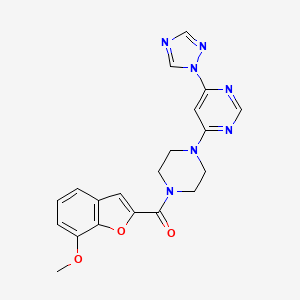

![7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hcl](/img/structure/B2745386.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2745391.png)

![2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B2745393.png)

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2745396.png)

![4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid](/img/structure/B2745400.png)

![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2745401.png)